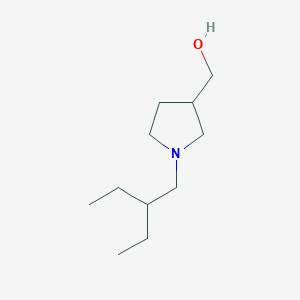
4-Cyclopropylthiophen-3-carbonsäure
Übersicht
Beschreibung
4-Cyclopropylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C8H8O2S and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropylthiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropylthiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Carbonsäuren, einschließlich Derivate wie 4-Cyclopropylthiophen-3-carbonsäure, sind in der organischen Synthese von grundlegender Bedeutung. Sie können als Vorstufen für die Synthese verschiedener organischer Verbindungen dienen. So können sie beispielsweise zur Herstellung von Estern, Amiden und Anhydriden verwendet werden, die in der pharmazeutischen, agrochemischen und Polymerindustrie unerlässlich sind .
Nanotechnologie
In der Nanotechnologie dienen Carbonsäuren als Oberflächenmodifikatoren, um die Dispersion und Integration von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu verbessern. Diese Anwendung ist entscheidend für die Entwicklung fortschrittlicher Materialien mit verbesserten Eigenschaften .
Katalyse
Carbonsäuren können als Katalysatoren oder Additive in chemischen Reaktionen fungieren. Ihre Rolle in der Katalyse kann zu effizienteren und selektiveren Syntheseverfahren führen, die in der industriellen Chemie von entscheidender Bedeutung sind .
Polymerchemie
Als Monomere oder Additive in der Polymerchemie tragen Carbonsäuren wie This compound zur Herstellung neuer polymerer Materialien bei. Diese Materialien haben eine breite Palette von Anwendungen, von medizinischen Geräten bis hin zu Automobilteilen .
Medizinische Chemie
Thiophenderivate sind für ihre pharmakologischen Eigenschaften bekannt. Sie werden in der medizinischen Chemie für das Drug Design und die Entwicklung von Medikamenten verwendet, die aufgrund ihrer bioaktiven Natur verschiedene Krankheiten bekämpfen .
Fiesselmann-Synthese
Die Fiesselmann-Synthese beinhaltet die Kondensationsreaktion von Thioglykolsäurederivaten mit α,β-Acetylenestern unter basischen Bedingungen, um 3-Hydroxy-2-thiophencarbonsäurederivate zu erzeugen. Diese Synthesemethode ist bedeutsam für die Herstellung von Thiophen-basierten Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen .
Eigenschaften
IUPAC Name |
4-cyclopropylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)7-4-11-3-6(7)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULMRDASKQBQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)


![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine](/img/structure/B1471858.png)
![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid](/img/structure/B1471859.png)

![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1471862.png)


![2-(Piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1471868.png)
![2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1471870.png)
